The synthesis of VUF 5574 involves several key steps that utilize various organic chemistry techniques. The general synthetic route includes:
These steps highlight the synthetic complexity and the need for careful control over reaction conditions to achieve optimal yields .
The molecular structure of VUF 5574 can be described using its chemical formula and its molecular weight of approximately 305.38 g/mol. The structure features:
The canonical SMILES representation of VUF 5574 is O=C(NC1=CC=CC=C1OC)N=C(C2=CN=CC=C2)C, which provides insight into its structural framework .
VUF 5574 primarily undergoes interactions that are relevant in pharmacological contexts rather than typical chemical reactions seen in organic synthesis. Its main chemical activity involves:
Research indicates that VUF 5574 maintains stability under physiological conditions, making it suitable for in vivo studies .
The mechanism of action of VUF 5574 involves its competitive antagonism at the adenosine A3 receptor. Key points include:
VUF 5574 exhibits several notable physical and chemical properties:
These properties are crucial for its application in biological assays and pharmacological studies .
VUF 5574 has significant applications in scientific research, particularly in pharmacology and cellular biology:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 22108-99-2